Methoxypiperamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPVVZZGGGCRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032899 | |
| Record name | Methoxypiperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67023-02-3 | |
| Record name | Methoxypiperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxypiperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOXYPIPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2GQ3VGF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Studies of Methoxypiperamide
Established Synthetic Pathways for Methoxypiperamide
The primary and most well-documented method for synthesizing this compound involves a direct acylation reaction.
Reaction of 4-Methoxybenzoyl Chloride with 1-Methylpiperazine (B117243)
The synthesis of this compound is commonly achieved through the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine. nih.govresearchgate.netscispace.com This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxybenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of this compound, with the elimination of hydrochloric acid. To neutralize the acid byproduct, a base such as triethylamine (B128534) is often included in the reaction mixture. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and prevent unwanted side reactions.
Historical Development of this compound Synthesis
The synthesis of this compound was first reported in scientific literature in 1968. wiley.com Since its initial discovery, the compound has been identified as a new psychoactive substance (NPS) and has appeared on online platforms selling "research chemicals". nih.govresearchgate.net This has led to further research into its synthesis and characterization, primarily for forensic and toxicological purposes. nih.govofdt.fr The "Synthesize, Analyze, and Metabolize (SAM)" protocol has been utilized by academic research laboratories to rapidly synthesize, characterize, and study the in vitro metabolism of this compound and other emerging NPS. nih.govresearchgate.net
Exploration of Synthetic Accessibility and Precursor Chemistry
The synthetic accessibility of this compound is considered relatively straightforward due to the commercial availability of its key precursors: 4-methoxybenzoyl chloride and 1-methylpiperazine.
The precursor, 4-methoxybenzoyl chloride, is itself derived from 4-methoxybenzoic acid (anisic acid), a common organic compound. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation, often achieved using reagents like thionyl chloride or oxalyl chloride.
1-Methylpiperazine is also a readily available chemical. The piperazine (B1678402) core is a common motif in medicinal chemistry, leading to a wide variety of commercially available substituted piperazines. researchgate.net
Strategies for this compound Derivative Synthesis in Research
The synthesis of this compound derivatives is a key area of research, driven by the desire to understand structure-activity relationships (SAR) and to develop novel compounds with specific biological activities.
Design Principles for Novel Piperazine Derivatives
The design of novel piperazine derivatives often follows established medicinal chemistry principles such as fragment-based assembly and bioisosteric replacement. plos.orgnih.gov These strategies involve systematically modifying different parts of the lead molecule, in this case, this compound, to observe the effects on its properties. Key areas for modification on the this compound scaffold could include:
The Methoxy (B1213986) Group: The methoxy group on the phenyl ring can be replaced with other electron-donating or electron-withdrawing groups to probe electronic effects. researchgate.net Its position on the ring can also be varied.
The Phenyl Ring: The phenyl ring itself can be substituted with various functional groups or replaced with other aromatic or heterocyclic systems.
The Piperazine Ring: The methyl group on the piperazine ring can be replaced with other alkyl or aryl groups. nih.gov The piperazine ring can also be replaced with other cyclic amines, such as piperidine (B6355638). mdpi.com
Analog Synthesis Approaches Relevant to this compound Structural Modifications
The synthesis of analogs of this compound would employ similar synthetic strategies to the parent compound. For example, to create derivatives with different substituents on the phenyl ring, the appropriately substituted benzoyl chloride would be reacted with 1-methylpiperazine. For instance, the synthesis of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-methylpiperazine.
Similarly, to create analogs with different substituents on the piperazine ring, 4-methoxybenzoyl chloride would be reacted with the corresponding N-substituted piperazine. The synthesis of various 1,4-disubstituted piperazines has been achieved by acylating 1-alkyl- or 1-arylpiperazines. researchgate.net
Furthermore, more complex modifications, such as replacing the piperazine ring with a piperidine ring, would require different starting materials, such as a substituted piperidine. nih.gov The synthesis of various piperidine derivatives often involves the modification of a pre-existing piperidine scaffold. mdpi.com
Advanced Analytical Characterization and Method Development for Methoxypiperamide Research
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods are paramount for the definitive structural confirmation of newly synthesized molecules. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and elemental composition of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. outsourcedpharma.com By analyzing the magnetic properties of atomic nuclei, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide critical data for the structural verification of Methoxypiperamide. nih.gov
In ¹H NMR analysis of this compound, key signals correspond to the different types of protons within the molecule. The methoxy (B1213986) group protons typically appear as a singlet in the δ 3.8–3.9 ppm range. Protons on the aromatic ring produce signals between δ 6.8 and 7.2 ppm, while the methyl group attached to the piperazine (B1678402) ring is observed at approximately δ 2.3–2.5 ppm.
¹³C NMR spectroscopy complements the proton data by identifying the carbon framework. A characteristic signal for the carbonyl carbon of the amide group is typically found at a chemical shift of around δ ~165 ppm. Other signals confirm the presence of quaternary aromatic carbons and the distinct carbons of the piperazine and methoxy groups, providing comprehensive structural confirmation.
| Nucleus | Functional Group | Characteristic Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Methoxy Group (-OCH₃) | 3.8–3.9 |
| ¹H | Aromatic Protons | 6.8–7.2 |
| ¹H | Piperazine Methyl Group (-NCH₃) | 2.3–2.5 |
| ¹³C | Carbonyl Carbon (C=O) | ~165 |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy. nih.gov This technique, often utilizing electrospray ionization (ESI), provides an exact mass measurement that can be compared against a calculated theoretical mass. nih.gov
For this compound, HR-ESI-MS analysis is used to confirm its molecular formula, C₁₃H₁₈N₂O₂. wikipedia.org The technique measures the mass of the protonated molecule [M+H]⁺. Research findings show a close correlation between the calculated and observed exact mass, validating the compound's identity.
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|
| C₁₃H₁₇N₂O₂⁺ [M+H]⁺ | 233.1285 | 233.1289 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Chromatographic-Mass Spectrometric Approaches for Research Sample Analysis
The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and selective approach for analyzing compounds in complex mixtures, such as biological samples. nih.govnih.gov
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS) is a robust method used for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound research, GC-EIMS analysis of the free base form shows a characteristic molecular ion peak at an m/z of 262. The fragmentation patterns produced by electron impact ionization are highly reproducible and serve as a chemical fingerprint for identification. nih.gov GC-MS has been successfully employed in standard urine screening approaches to detect this compound and its metabolites, such as N-oxide-MeOP, following administration in research models. nih.govwiley.com
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.govnih.gov The characterization of synthesized this compound has been reliably performed using LC-ESI-MS. nih.govdrugsandalcohol.ie This method is also used to confirm the identity of the compound when analyzing products purchased online for research purposes, ensuring the material matches the expected structure. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS) combines the separation power of LC with the high accuracy and sensitivity of tandem mass spectrometry. This technique is particularly valuable for identifying metabolites in biological fluids. nih.gov Studies on this compound have utilized LC-HR-MS/MS to analyze rat urine samples, successfully identifying metabolites formed through various pathways, including N-oxide formation, demethylation, and hydroxylation. nih.gov The high sensitivity of this method allows for the detection of metabolites that may be present in very low concentrations and were not identifiable by GC-MS. wiley.com Furthermore, this approach has been used to identify phase II metabolites, such as glucuronides and sulfates, which are formed during conjugation reactions in the body. nih.govwiley.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical technique essential for the research and identification of new psychoactive substances (NPS) like this compound. researchgate.netresearchgate.net This method combines the separation capabilities of liquid chromatography with the high-resolution and accurate-mass measurement of a QTOF mass spectrometer. researchgate.netuva.nl The utility of LC-QTOF-MS lies in its capacity to provide sensitive, full-spectrum MS data, which is crucial for identifying both known and unknown compounds, a common challenge with the continuous emergence of NPS. researchgate.netresearchgate.net
In the context of this compound analysis, LC-QTOF-MS allows for the confident identification of the parent compound and its metabolites in complex biological matrices such as urine and blood. wiley.comnih.gov The high mass accuracy of the TOF analyzer enables the determination of elemental compositions for precursor and fragment ions, which is a key step in structural elucidation. researchgate.netugent.be For instance, in studies involving the metabolic fate of this compound, LC-QTOF-MS is used to obtain accurate mass spectra of potential metabolites, which confirms their identity. researchgate.netwiley.com This is often done by creating inclusion lists that prompt the mass spectrometer to perform tandem mass spectrometry (MS/MS) on ions with a specific mass-to-charge ratio (m/z), providing structural information through fragmentation patterns. wiley.com
Research has demonstrated that LC-QTOF-MS can effectively distinguish metabolites of this compound from endogenous compounds in biological samples. wiley.com The main compounds detected in such studies include unchanged this compound and its N-oxide metabolite. wiley.com The workflow for analyzing NPS often involves data-independent acquisition modes, which allows for the retrospective analysis of data for newly identified threats without needing to re-run samples. researchgate.net
The table below summarizes key metabolites of this compound identified through high-resolution mass spectrometry techniques.
| Metabolite | Metabolic Reaction | Analytical Confirmation |
| N-Oxide of this compound | N-Oxidation | GC-MS, LC-HR-MS/MS wiley.com |
| N-Demethylated this compound | N-Demethylation | In vitro studies |
| O-Demethylated this compound | O-Demethylation | In vitro studies |
| Hydroxylated this compound | Phenyl Ring Hydroxylation | In vitro studies |
This table is generated based on findings from metabolic studies utilizing advanced analytical techniques.
Development of Reference Standards and Analytical Protocols for this compound Research
The unambiguous identification of this compound in forensic and clinical settings is contingent upon the availability of high-quality, certified reference standards. lgcstandards.comlgcstandards.comtcd.ie These standards are essential for the calibration of analytical instruments and for the validation of methods used to detect and quantify the substance. lgcstandards.com Companies specializing in reference materials produce this compound Hydrochloride solutions, typically in methanol, under rigorous quality assurance standards such as ISO 17034. lgcstandards.comlgcstandards.com These products are accompanied by a comprehensive certificate of analysis that details the material's characterization and purity, ensuring the robustness and precision of analytical results. lgcstandards.com
The development of analytical protocols for this compound is a critical area of research, particularly given its status as an NPS. tcd.ie These protocols often rely on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov High-performance liquid chromatography (HPLC) is also used for purity assessment of the reference material itself. The establishment of standardized methods is crucial for law enforcement and toxicology laboratories to keep pace with the evolving landscape of designer drugs. tcd.ienmslabs.com
Application of the "Synthesize, Analyze, and Metabolize (SAM) Protocol"
The "Synthesize, Analyze, and Metabolize (SAM) Protocol" is a proactive research strategy employed by academic and forensic laboratories to rapidly respond to the emergence of new psychoactive substances like this compound. researchgate.netnih.gov This protocol addresses the challenge posed by the lack of commercially available reference materials and metabolic data for novel compounds. tcd.ienih.gov The application of the SAM protocol to this compound research involves a systematic, three-pronged approach. nih.gov
First, the compound is synthesized in the laboratory. For this compound, this is achieved through the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine (B117243). researchgate.netnih.gov This step provides the pure reference material necessary for subsequent analysis.
Second, the synthesized compound is thoroughly characterized using a suite of analytical techniques. This typically includes nuclear magnetic resonance (NMR) spectroscopy, gas chromatography with electron impact mass spectrometry (GC-EIMS), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), such as LC-QTOF-MS. researchgate.netnih.gov This comprehensive analysis confirms the structure of the synthesized material and provides the foundational data for its detection.
Third, the in vitro metabolism of the newly synthesized compound is investigated. researchgate.netnih.gov This is commonly performed using human liver microsomal extracts to simulate the metabolic processes in the human body. nih.gov By analyzing the resulting mixture, researchers can tentatively identify the major phase I and phase II metabolites that are likely to be found in the biological samples of users. wiley.comnih.gov This predictive step is vital for developing comprehensive screening methods that can detect not only the parent drug but also its metabolic byproducts. nih.gov The SAM protocol has proven to be an effective tool for quickly generating and disseminating critical information about emerging NPS like this compound to the forensic and clinical toxicology communities. researchgate.netnih.gov
The steps of the SAM protocol as applied to this compound are outlined below.
| Protocol Step | Action for this compound | Purpose |
| Synthesize | Reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine. researchgate.netnih.gov | To produce pure reference material when none is commercially available. |
| Analyze | Characterization via NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS. researchgate.netnih.gov | To confirm the chemical structure and establish analytical parameters for detection. |
| Metabolize | Incubation with human liver microsomal extracts. nih.gov | To identify potential metabolites for inclusion in toxicological screening panels. |
This table outlines the systematic approach of the SAM protocol in NPS research.
Pharmacological Research into Methoxypiperamide: Preclinical and in Vitro Studies
Investigation of Receptor Binding Profiles
The investigation into how Methoxypiperamide interacts with various neuroreceptors is crucial for understanding its mechanism of action. However, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound are largely absent from peer-reviewed literature. One in vitro study investigating the activity of several new psychoactive substances found this compound to be inactive on the cannabinoid CB1 and CB2 receptors, the µ-opioid receptor, and a G-protein coupled calcium release assay. diva-portal.org
The piperazine (B1678402) chemical class, to which this compound belongs, includes many compounds known to interact with monoamine neurotransmitter systems. For instance, the related compound 1-(4-Methoxyphenyl)piperazine (B173029) is suggested to have both serotonergic and dopamine (B1211576) antagonistic properties. palchinchemicals.com However, specific experimental data from receptor binding assays detailing the affinity of this compound for serotonin (B10506), dopamine, or noradrenaline receptor subtypes are not available in the current body of scientific literature. Its classification as a hallucinogen in some jurisdictions suggests a potential interaction with serotonin receptors, but this has not been substantiated by published binding data. wikipedia.org
Interactive Data Table: this compound Affinity for Monoamine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ) | Source |
| Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C) | No data available | |
| Dopamine Receptors (e.g., D₁, D₂, D₃) | No data available | |
| Noradrenaline (Adrenergic) Receptors | No data available |
Glutamatergic receptors are a key target for many psychoactive compounds. The outline specifies investigation into Metabotropic Glutamate (B1630785) Receptor Subtype 1 (mGluR1). At present, there are no published in vitro studies that have evaluated the binding affinity or functional activity of this compound at mGluR1 or other metabotropic glutamate receptor subtypes.
Interactive Data Table: this compound Affinity for Glutamatergic Receptors
| Receptor Subtype | Binding Affinity (Kᵢ) | Source |
| Metabotropic Glutamate Receptor Subtype 1 (mGluR1) | No data available |
Beyond the primary monoamine and glutamate systems, other receptors like histamine (B1213489) and sigma receptors are important targets for centrally acting drugs. Structurally similar piperidine (B6355638) and piperazine derivatives have been shown to possess an affinity for both histamine H₃ and sigma-1 receptors. polimi.it However, specific studies to determine if this compound binds to these or any other CNS receptors have not been published.
Interactive Data Table: this compound Affinity for Other CNS Receptors
| Receptor Subtype | Binding Affinity (Kᵢ) | Source |
| Histamine Receptors | No data available | |
| Sigma Receptors (σ₁, σ₂) | No data available |
Glutamatergic Receptor Interactions (e.g., Metabotropic Glutamate Receptor Subtype 1)
Analysis of Neurotransmitter Transporter Modulation
The modulation of monoamine transporters is a common mechanism for stimulant and antidepressant drugs. This involves either inhibiting the reuptake of neurotransmitters or promoting their release.
While some piperazine-containing compounds are known to act as dopamine reuptake inhibitors, specific in vitro data quantifying the effect of this compound on the dopamine transporter (DAT) are lacking. researchgate.net Studies have not yet published IC₅₀ values for uptake inhibition or EC₅₀ values for neurotransmitter release to characterize its activity at DAT.
Similar to the dopamine transporter, the norepinephrine (B1679862) transporter (NET) is a target for many psychoactive substances. Some heterocyclic compounds have been designed as potent norepinephrine reuptake inhibitors. researchgate.net However, there is no available data from in vitro studies, such as radiotracer-based uptake or release assays, to define the modulatory effects of this compound on NET.
Interactive Data Table: this compound Activity at Monoamine Transporters
| Transporter | Uptake Inhibition (IC₅₀) | Neurotransmitter Release (EC₅₀) | Source |
| Dopamine Transporter (DAT) | No data available | No data available | |
| Norepinephrine Transporter (NET) | No data available | No data available |
Serotonin Transporter (SERT) Modulation Studies
This compound has been a subject of interest in pharmacological research, particularly concerning its interaction with the serotonin transporter (SERT). Early in vitro studies have suggested that this compound exhibits an affinity for both serotonin and dopamine transporters. The serotonin transporter is a critical protein that regulates serotonin levels in the brain by reabsorbing the neurotransmitter from the synaptic cleft back into the presynaptic neuron. nih.gov Modulation of SERT activity is a key mechanism for many antidepressant medications. nih.govnih.gov
It is important to note that the interaction with SERT can be complex. Transporters like SERT cycle through different conformations to move serotonin across the cell membrane. biorxiv.org Some compounds act as competitive inhibitors, directly blocking the serotonin binding site, while others may be allosteric inhibitors, binding to a different site (the S2 site) and indirectly affecting serotonin transport. nih.govbiorxiv.org The exact nature of this compound's interaction with SERT, whether as a substrate, a competitive inhibitor, or an allosteric modulator, requires further detailed investigation.
Monoamine Oxidase (MAO) Inhibition Investigations
Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. wikipedia.orguchile.cl These enzymes exist in two primary isoforms, MAO-A and MAO-B. wikipedia.orguchile.cl MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. wikipedia.orguchile.cl Inhibition of these enzymes leads to increased availability of these neurotransmitters in the brain and is a therapeutic strategy for depression and Parkinson's disease. wikipedia.orgmdpi.com
Research into compounds structurally related to this compound, such as other piperazine and piperidine derivatives, has indicated interactions with neurotransmitter systems. For instance, certain amphetamine derivatives with methoxy (B1213986) substitutions have been shown to be potent and selective inhibitors of MAO-A. nih.gov The inhibitory activity of these compounds is often measured by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, the piperine-related compound, methylpiperate, demonstrated selective inhibition of MAO-B with an IC50 value of 1.6 µM, compared to its weaker inhibition of MAO-A at 27.1 µM. nih.gov Similarly, some pyridazinobenzylpiperidine derivatives have shown potent MAO-B inhibition, with one compound exhibiting an IC50 of 0.203 µM. mdpi.com
In Vitro Pharmacodynamic Assays
To understand the functional consequences of a compound's interaction with its molecular targets, in vitro pharmacodynamic assays are essential. These assays move beyond simple binding affinity to measure the actual biological effect of the compound.
Functional Cell-Based Assays for Receptor Efficacy
Functional cell-based assays are used to determine whether a compound that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to an agonist). diva-portal.org These assays often utilize engineered cell lines that express the receptor of interest and a reporter system that generates a measurable signal upon receptor activation. diva-portal.orgresearchgate.netresearchgate.net
For piperazine derivatives, studies have shown varied effects. For example, 1-(4-methoxyphenyl)piperazine (MeOPP) and 1-(3,4-methylenedioxy)benzylpiperazine (TMPP) were found to activate the 5-HT2A serotonin receptor, acting as full agonists in one study. diva-portal.org In contrast, benzylpiperazine showed no activity at the screened receptors in the same assay. diva-portal.org The efficacy of a compound is often expressed as its Emax, the maximum response it can produce, and its potency is given by the EC50 value, the concentration needed to produce 50% of the maximal response. researchgate.net For instance, the opioid NPS isotonitazene showed high potency (EC50 of 11.1 nM) and efficacy (Emax 180% of hydromorphone) at the µ-opioid receptor in a cell-based assay. researchgate.net While specific functional assay data for this compound is not available in the provided results, the findings for related piperazine compounds highlight the importance of such studies to characterize its functional activity at various receptors.
Enzyme Activity Modulation Studies
Beyond receptor interactions, the effect of a compound on enzyme activity is a crucial aspect of its pharmacodynamic profile. itmedicalteam.pl These studies are vital for understanding a compound's potential to alter metabolic pathways or the function of key enzymes. itmedicalteam.plnih.gov
In vitro enzyme activity assays typically involve incubating the enzyme with its substrate and the test compound. researchgate.net The rate of product formation is then measured to determine the extent of inhibition or activation. researchgate.net For example, the inhibitory effect of chrysin (B1683763) derivatives on the COX-2 enzyme was determined by measuring the reduction in its enzymatic activity, with one derivative showing a strong inhibition with an IC50 of 2.7 µM. nih.gov The primary method for assessing a compound's effect on drug-metabolizing enzymes like cytochrome P450 (CYP) involves using human liver microsomes. mdpi.com
While there is no specific information on this compound in the context of enzyme activity modulation studies in the provided search results, it is known to undergo metabolism by liver enzymes. Investigating its direct effects on the activity of these and other enzymes would be a critical step in fully understanding its pharmacological profile.
Metabolic Pathways and Biotransformation of Methoxypiperamide
In Vitro Metabolic Investigations
To understand the metabolic fate of Methoxypiperamide in humans, researchers utilize in vitro models that replicate the conditions within the liver. nih.govnih.gov These studies are crucial for identifying potential metabolites and the enzymes responsible for their formation without administering the compound to human subjects.
Human liver microsomes (HLM) are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.govresearchgate.net HLM incubation studies are a standard method for investigating the metabolic pathways of new compounds. nih.govresearchgate.net
In the case of this compound, incubation with HLM and human CYP isoenzymes has been performed to identify the primary metabolic routes. nih.govdrugsandalcohol.ie These experiments have successfully identified several Phase I metabolites, confirming that the compound undergoes significant biotransformation. nih.gov The analytical techniques used to separate and identify the metabolites from the incubation mixtures include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). nih.gov
Studies using specific human CYP isoenzymes have helped pinpoint which enzymes are primarily responsible for the initial metabolic steps of this compound. The key enzymes identified as catalysts for its Phase I metabolism are CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Phase I metabolism involves the introduction or exposure of functional groups (like -OH, -NH2, -SH) on the parent compound, a process known as functionalization. nih.gov These reactions, primarily oxidations, increase the polarity of the substance, preparing it for Phase II conjugation or direct excretion. wiley.com For this compound, several Phase I metabolic pathways have been identified. nih.gov
The major postulated metabolic steps for this compound include N-dealkylation, N-hydroxylation (N-oxide formation), de-esterification (hydrolysis of the amide), and oxidation/hydroxylation of its aromatic and aliphatic components. nih.govwiley.com
N-dealkylation is a common metabolic pathway for compounds containing alkylamino groups, catalyzed by CYP450 enzymes. semanticscholar.orgencyclopedia.pub This process involves the removal of an alkyl group from a nitrogen atom. encyclopedia.pub In this compound, which has both an N-methyl group on the piperazine (B1678402) ring and a methoxy (B1213986) group on the phenyl ring, both N- and O-demethylation can occur. nih.gov
N-demethylation: This reaction removes the methyl group from the piperazine ring.
O-demethylation: This reaction removes the methyl group from the methoxy moiety attached to the phenyl ring.
Studies have confirmed that both N- and O-demethylation are metabolic pathways for this compound, with CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4 being the responsible enzymes. nih.gov
N-hydroxylation, leading to the formation of an N-oxide, is another significant metabolic pathway. semanticscholar.orgresearchgate.net This reaction involves the addition of an oxygen atom to a nitrogen atom. For this compound, N-oxide formation has been consistently observed in metabolic studies and is considered a main metabolic step. nih.govwiley.com The resulting N-oxide metabolite is often one of the most abundant metabolites detected. nih.gov The human CYP isoenzymes CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4 have been identified as catalysts for this transformation. nih.gov
De-esterification, in the context of this compound, refers to the hydrolysis of the amide bond. nih.gov This reaction cleaves the molecule into two parts: a 4-methoxybenzoic acid moiety and a 1-methylpiperazine (B117243) moiety. This hydrolytic cleavage is a postulated metabolic step that breaks down the core structure of the compound. nih.govwiley.com
Oxidation and hydroxylation reactions can occur on both the aromatic (phenyl) and aliphatic (piperazine) portions of the this compound molecule. nih.govd-nb.info
Aromatic Hydroxylation: This involves the addition of a hydroxyl group (-OH) to the phenyl ring of the molecule. This is a common metabolic pathway for many drugs containing aromatic rings. nih.govnih.gov
Aliphatic Oxidation: The piperazine ring can undergo oxidation at several positions. One identified pathway is the oxidation of the piperazine ring to form a keto-piperazine derivative. nih.gov Further metabolism can lead to the opening of the piperazine ring, followed by the oxidation of a methylene (B1212753) group to form an imide. nih.gov
The enzymes CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4 are also involved in these oxidative and hydroxylation reactions. nih.gov
Data Tables
Table 1: Summary of Identified Phase I Metabolites of this compound
| Metabolic Pathway | Resulting Metabolite(s) | Description |
| N-Dealkylation | N-demethylated metabolite | Removal of the methyl group from the piperazine ring. |
| O-demethylated metabolite | Removal of the methyl group from the methoxy group on the phenyl ring. | |
| N-Hydroxylation | This compound N-oxide | Addition of an oxygen atom to a nitrogen on the piperazine ring. |
| De-esterification | 4-methoxybenzoic acid and 1-methylpiperazine | Hydrolysis (cleavage) of the central amide bond. |
| Aromatic Hydroxylation | Phenyl-hydroxylated metabolite | Addition of a hydroxyl group to the phenyl ring. |
| Aliphatic Oxidation | Keto-piperazine metabolite | Oxidation of the piperazine ring to form a ketone. |
| Ring-opened imide metabolite | Opening of the piperazine ring followed by further oxidation. |
Table 2: Human Cytochrome P450 (CYP) Isoenzymes Involved in this compound Metabolism
| CYP Isoenzyme | Metabolic Reaction(s) Catalyzed |
| CYP1A2 | N-oxide formation, N-demethylation, O-demethylation, Oxidation |
| CYP2C19 | N-oxide formation, N-demethylation, O-demethylation, Oxidation |
| CYP2D6 | N-oxide formation, N-demethylation, O-demethylation, Oxidation |
| CYP3A4 | N-oxide formation, N-demethylation, O-demethylation, Oxidation |
Compound Name Reference
Identification of Phase I Metabolites
Piperazine Ring Opening Products
A significant metabolic transformation of this compound involves the structural cleavage of its piperazine ring. Following initial oxidative reactions, the piperazine ring can be opened. This process is followed by the subsequent oxidation of a methylene group, which leads to the formation of a corresponding imide metabolite. This ring-opening step is a critical part of the Phase I metabolic cascade for this compound.
Identification of Phase II Metabolites (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and aids in their elimination. For this compound, several Phase II conjugation reactions have been identified. The primary pathways observed are glucuronidation and sulfation, where glucuronic acid or a sulfonate group is attached to the molecule. nih.gov Additionally, N-acetylation has also been noted as a Phase II metabolic route for this compound. These reactions produce more hydrophilic metabolites that can be readily excreted. nih.gov
| Phase II Pathway | Conjugate Formed | Purpose |
| Glucuronidation | Glucuronide conjugate | Increases water solubility for excretion. nih.gov |
| Sulfation | Sulfate conjugate | Increases water solubility for excretion. |
| N-acetylation | Acetylated metabolite | A recognized pathway for metabolizing compounds with amine groups. |
Role of Cytochrome P450 Enzymes (e.g., CYP2B6, CYP2C19) and Other Metabolic Enzymes
The initial Phase I metabolic steps of this compound are predominantly mediated by the Cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases primarily found in the liver. nih.govwikipedia.org In vitro studies using specific human CYP enzymes have identified several isoforms responsible for its biotransformation. Specifically, enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been shown to catalyze key reactions such as N-oxide formation, N-demethylation, O-demethylation, and oxidation.
| Enzyme | Metabolic Reaction Catalyzed |
| CYP1A2 | N-oxide formation, N/O-demethylation, Oxidation |
| CYP2C19 | N-oxide formation, N/O-demethylation, Oxidation |
| CYP2D6 | N-oxide formation, N/O-demethylation, Oxidation |
| CYP3A4 | N-oxide formation, N/O-demethylation, Oxidation |
| FMO3 | N-oxide formation uni-saarland.de |
In Vivo Metabolic Studies in Animal Models
To understand the metabolic fate of this compound in a living system, researchers have utilized various animal models. These studies provide crucial data on metabolite profiles in biological fluids and help bridge the gap between in vitro findings and potential human metabolism.
Rat Model Investigations of Excreted Metabolites
The rat model has been central to identifying the metabolites of this compound that are excreted from the body. In these investigations, after administration of the compound to rats, urine samples are collected and analyzed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). nih.gov
These studies successfully identified a wide array of Phase I and Phase II metabolites in rat urine. The main compounds detected were often the unchanged parent drug (this compound) and its N-oxide. nih.gov However, a comprehensive analysis revealed metabolites resulting from all the major postulated metabolic steps, including hydrolysis of the amide bond, N- and O-demethylation, hydroxylation of the phenyl group, oxidation of the piperazine ring, and the subsequent ring-opening products. Furthermore, Phase II conjugates, such as glucuronides and sulfates, were also detected, confirming the metabolic pathways observed in in vitro systems. nih.gov
Murine Model Applications for Metabolite Identification
While specific studies detailing the administration of this compound to mice were not prominently found, the murine (mouse) model is a standard and frequently used tool in the metabolic investigation of new psychoactive substances (NPS). nih.govresearchgate.net This model is valuable for identifying potential biomarkers of consumption by analyzing biological samples like blood, urine, and hair. nih.gov For other NPS, such as mephtetramine (B10765632) (MTTA), in vivo experiments using murine models have been successfully conducted to identify metabolites. nih.govresearchgate.net The combination of in silico (computer-based) predictions with in vivo murine experiments has proven to be a powerful strategy for elucidating metabolic pathways for this class of compounds. nih.gov Given the structural similarities and the value of interspecies comparisons, the murine model remains a relevant application for the prospective identification of this compound metabolites.
Comparative Analysis of In Vitro and In Vivo Metabolic Profiles
A critical aspect of metabolic research is comparing the results from in vitro assays with those from in vivo studies to validate the predictive power of laboratory models. For this compound, a comparative analysis was conducted between the metabolites generated by human CYP enzymes in vitro and the metabolites excreted in rat urine in vivo. nih.gov
The findings revealed a strong correlation between the two profiles. The metabolites formed by the human enzymes were in accordance with those identified in the rat urine samples. nih.gov This suggests that the metabolic pathways, including the key Phase I and Phase II reactions, are similar between the human in vitro system and the rat in vivo model. nih.gov This concordance indicates that the rat is a suitable animal model for studying the metabolism of this compound and that in vitro studies with human liver enzymes are reliable for predicting its major metabolic pathways in humans. nih.govnih.gov
In Silico Metabolic Pathway Prediction Methodologies
The prediction of metabolic pathways through computational, or in silico, methods is a critical component of modern drug discovery and toxicology. creative-biolabs.com These approaches allow for the early identification of potential metabolites, sites of metabolism (SOMs), and the enzymes responsible for these biotransformations, thereby guiding further in vitro and in vivo studies. creative-biolabs.comnih.gov For novel compounds such as this compound (MeOP), where extensive experimental data may be limited, in silico tools provide an invaluable preliminary assessment of its metabolic fate. wikipedia.orgnih.gov
The methodologies for predicting metabolism are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods utilize the chemical structure of the substrate to predict its metabolic susceptibility, often employing machine learning, rule-based expert systems, or quantum mechanics (QM) models. creative-biolabs.comnews-medical.net Structure-based approaches, conversely, use the three-dimensional structures of metabolic enzymes to model their interaction with the substrate, predicting binding affinity and the likelihood of a reaction occurring. creative-biolabs.com
A variety of software platforms have been developed that integrate these methodologies to predict Phase I and Phase II metabolism. optibrium.commdpi.com These tools can forecast the products of key enzyme families, including Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs), Aldehyde oxidases (AOXs), and Uridine diphosphate (B83284) glucuronosyltransferases (UGTs). optibrium.comresearchgate.net The general workflow often involves using one or more of these tools to generate a list of potential metabolites, which then serves as a guide for targeted analysis in experimental samples using high-resolution mass spectrometry techniques. nih.gov
Detailed Research Findings
While specific in silico prediction studies exclusively focused on this compound are not extensively detailed in the public literature, the metabolic pathways identified through experimental means provide a clear blueprint for what predictive models aim to achieve. A comprehensive study identified the phase I and phase II metabolites of MeOP in rat urine and determined the human CYP isoenzymes involved in its initial metabolism. nih.gov These experimentally identified metabolic pathways serve as a validation set for computational predictions.
The primary metabolic transformations identified for this compound involve a series of reactions targeting various parts of the molecule. nih.gov These include:
Hydrolysis of the amide bond.
Formation of an N-oxide.
N-demethylation and O-demethylation.
Oxidation of the piperazine ring, leading to a keto-piperazine derivative.
Opening of the piperazine ring followed by oxidation to form an imide.
Hydroxylation of the phenyl group.
Phase II metabolism was also observed, involving N-acetylation, glucuronidation, and sulfation of the phase I metabolites. nih.gov
The study further pinpointed the specific human CYP enzymes responsible for several of these initial steps. CYP1A2, CYP2C19, CYP2D6, and CYP3A4 were all found to catalyze N-oxide formation, N-demethylation, O-demethylation, and/or oxidation reactions of this compound. nih.gov In addition to CYP enzymes, other enzyme families can play a role. For instance, the contribution of human flavin-containing monooxygenase 3 (FMO3) to the formation of this compound N-oxide has been calculated to be approximately 30%. researchgate.net
The concordance between in silico predictions and experimental results has been demonstrated for structurally similar compounds, lending confidence to the applicability of these methods for this compound. nih.govresearchgate.net For example, the software MetaSite™ was successfully used to predict the metabolites of mephtetramine, another psychoactive substance. nih.govresearchgate.net
The table below summarizes the common in silico tools available for metabolic prediction.
| In Silico Tool | Methodology | Metabolism Prediction Capabilities |
| Semeta™ | Quantum Mechanics and Machine Learning | Predicts Phase I and II metabolic routes, sites, and products for key human enzymes (CYPs, FMOs, AOXs, UGTs, SULTs) and preclinical species (rat, mouse, dog). news-medical.netoptibrium.comoptibrium.com |
| ADMET Predictor™ | Machine Learning | Identifies substrates and sites of metabolism for multiple CYP isoforms; predicts metabolism kinetics constants and inhibition potential. nih.gov |
| BioTransformer | Rule-based | Predicts Phase I and Phase II metabolites based on a collection of reaction rules. nih.govnih.gov |
| CypReact/CyProduct | Machine Learning (Random Forest, SVM) | Predicts reactivity with nine key CYP isoforms and the resulting metabolic byproducts. mdpi.comnih.gov |
| GLORYx | Machine Learning and Rule-based | Combines site of metabolism prediction with reaction rules to predict Phase I and II metabolism. mdpi.com |
| MetaSite™ | Structure-based (Enzyme-substrate docking) | Predicts sites of metabolism by calculating reaction energies and binding affinities to CYP enzymes. nih.govresearchgate.net |
The following table details the specific metabolic transformations of this compound that were identified experimentally and would be the predictive targets for in silico models.
| Metabolic Reaction | Enzyme Family Involved (where identified) | Description of Transformation |
| Hydrolysis | Hydrolases | Cleavage of the amide linkage connecting the phenyl and piperazine moieties. nih.gov |
| N-Oxide Formation | CYP1A2, CYP2C19, CYP2D6, CYP3A4, FMO3 | Addition of an oxygen atom to the nitrogen atom in the piperazine ring. nih.govresearchgate.net |
| N-Demethylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Removal of the methyl group from the piperazine ring. nih.gov |
| O-Demethylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Removal of the methyl group from the methoxy group on the phenyl ring. nih.gov |
| Oxidation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Oxidation of the piperazine ring to form a keto-piperazine. nih.gov |
| Ring Opening/Oxidation | CYPs | Cleavage of the piperazine ring followed by further oxidation to an imide. nih.gov |
| Hydroxylation | CYPs | Addition of a hydroxyl group to the phenyl ring. nih.gov |
| N-Acetylation | N-acetyltransferases | Addition of an acetyl group to a nitrogen atom, typically after ring opening. nih.gov |
| Glucuronidation | UGTs | Conjugation of a glucuronic acid moiety to hydroxylated metabolites. nih.gov |
| Sulfation | SULTs | Conjugation of a sulfo group to hydroxylated metabolites. nih.gov |
Structure Activity Relationship Sar Studies of Methoxypiperamide and Analogs
Correlating Structural Features with Pharmacological Activity
The pharmacological profile of a molecule is determined by the specific interactions of its functional groups with biological targets. In Methoxypiperamide, the methoxy (B1213986) and piperazine (B1678402) moieties are primary determinants of its potential receptor interactions.
The piperazine ring is a foundational scaffold in medicinal chemistry, known for its presence in numerous drugs targeting the central nervous system. ijrrjournal.comresearchgate.netresearchgate.net As a six-membered heterocycle with two nitrogen atoms at opposite positions, it allows for diverse substitutions, which can fine-tune a compound's pharmacological properties. ijrrjournal.comresearchgate.netbenthamdirect.com The piperazine moiety is a crucial structural feature for activity at various neurotransmitter receptors and can influence both direct receptor binding and neurotransmitter reuptake mechanisms. researchgate.netacs.org
The methoxy group (-OCH3) is a common substituent in many piperazine derivatives that significantly impacts their biological activity. ontosight.ai Generally, a methoxy group increases the lipophilicity of a molecule, which can improve its ability to cross biological barriers like the blood-brain barrier. ontosight.ai Its position on an aromatic ring can drastically alter receptor affinity. For instance, in one series of coumarin-piperazine hybrids, a methoxy group in the ortho position of the phenyl ring attached to the piperazine was critical for high affinity at D2 and α1A receptors. nih.gov In another study, a methoxy group in the meta position conferred the highest activity for acetylcholinesterase (AChE) inhibition. nih.gov The replacement of a piperidine (B6355638) ring with a piperazine can also dramatically alter receptor selectivity, as demonstrated in one study where the change decreased affinity for the histamine (B1213489) H3 receptor while substantially increasing it for the sigma-1 receptor. acs.org
Table 1: Influence of Methoxy and Piperazine Moieties on Receptor Binding
| Compound Series | Structural Feature | Effect on Receptor Binding | Receptor(s) Affected | Source |
|---|---|---|---|---|
| Coumarin-piperazine derivatives | ortho-Methoxy on phenyl ring | Increased binding affinity | α1A, D2 | nih.gov |
| Coumarin-piperazine derivatives | meta-Methoxy on phenyl ring | Highest activity (inhibition) | AChE | nih.gov |
| Trazodone (B27368) Analogs | Methyl group α to piperazine N1 | Decreased affinity | α1 | nih.govacs.org |
| Histamine H3R Ligands | Piperazine ring (vs. piperidine) | Decreased hH3R affinity, Increased σ1R affinity | hH3R, σ1R | acs.org |
Influence of Methoxy and Piperazine Moieties on Receptor Interactions
Comparative SAR with Related Piperazine Derivatives
To better understand the potential activity of this compound, it is useful to compare its structure with other well-studied piperazine derivatives. Such comparisons reveal patterns in how specific substituents and structural modifications influence receptor binding, transporter modulation, and metabolism.
The type and position of substituents on the aryl ring of arylpiperazines are critical determinants of their pharmacological profile. While this compound has a methoxy group, other derivatives feature substituents such as halogens (chloro, fluoro) or alkyl groups (methyl, trifluoromethyl). ijrrjournal.comnih.gov The effect of these substituents is highly dependent on the specific biological target.
In a series of trazodone analogs, modifications to the alkylpiperazine portion were explored. The introduction of a methyl group in the alpha position to the N1 nitrogen atom of the piperazine ring resulted in a selective decrease in affinity for the α1-adrenergic receptor while maintaining affinity for the 5HT2A receptor. nih.govacs.org This finding underscores how minor structural changes can impart significant receptor selectivity. Conversely, in a study of coumarin-piperazine derivatives, the introduction of a fluoro or methoxy group to the phenyl ring attached to the piperazine led to a decrease in binding affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov However, in the context of antibacterial activity, these same substitutions enhanced the potency against E. coli. nih.gov
Table 2: Effect of Substituents on the Pharmacological Profile of Piperazine Derivatives
| Base Structure | Substituent/Modification | Position | Observed Effect | Source |
|---|---|---|---|---|
| Coumarin-piperazine | -F or -OCH3 | Phenyl ring on piperazine | Reduced affinity for D2, 5-HT1A, 5-HT2A | nih.gov |
| Coumarin-piperazine | -F or -OCH3 | Phenyl ring on piperazine | Increased activity against E. coli | nih.gov |
| Trazodone | -CH3 | α to piperazine N1 | Maintained 5HT2A affinity, decreased α1 affinity | nih.govacs.org |
| Vindoline-piperazine | -CF3 | Phenyl ring on piperazine | High potency in several cancer cell lines | mdpi.com |
| 4-amino-2H-benzo[h]chromen-2-one | ortho-substituted phenyl | 4-position of piperazine ring | Relatively good inhibitory activity | nih.govtandfonline.com |
The metabolism of piperazine derivatives is a key factor influencing their duration of action and potential for drug-drug interactions. The primary enzymes responsible for metabolizing these compounds are from the cytochrome P450 (CYP) family, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net Common metabolic transformations include N-dealkylation and hydroxylation of aromatic rings. researchgate.net
The specific structure of a piperazine derivative dictates its metabolic fate. For instance, the well-known antidepressant trazodone is metabolized to meta-chlorophenylpiperazine (m-CPP), a compound that is itself pharmacologically active. nih.gov A significant goal in medicinal chemistry is to design analogs that avoid the formation of active or potentially reactive metabolites. In the development of trazodone analogs, an enantiomer, (S)-2c, was specifically chosen for further studies because its structure prevented the metabolic formation of m-CPP. nih.gov
In some cases, the metabolism of the piperazine ring itself can lead to the formation of reactive intermediates. One study on a 1,3-disubstituted piperazine derivative revealed that it underwent metabolic bioactivation involving a novel contraction of the piperazine ring, which resulted in a reactive imidazoline (B1206853) intermediate capable of covalently binding to proteins. acs.org Understanding such metabolic pathways is crucial for designing safer analogs that are less likely to form these reactive species. acs.org
Preclinical Research Methodologies and Models
In Vitro Systems for Pharmacological and Metabolic Assessment
In vitro methodologies provide a controlled environment to dissect the molecular interactions and metabolic fate of Methoxypiperamide. These systems are foundational in predicting its effects and metabolism in humans.
Recombinant Receptor Expression Systems
To investigate the pharmacological activity of this compound at a molecular level, recombinant receptor expression systems are employed. These systems involve genetically engineering cells to express specific G-protein coupled receptors (GPCRs) of interest. In one study, this compound was screened for activity at several key receptors, including the µ-opioid, cannabinoid type 1 (CB1), serotonin (B10506) 2A (5-HT2A), and serotonin 1A (5-HT1A) receptors. The findings from this screening indicated that this compound was inactive at these specific receptors.
Primary Cell Cultures and Tissue Homogenates (e.g., Rat Forebrain Homogenate)
Primary cell cultures and tissue homogenates serve as valuable ex vivo models to study pharmacological and enzymatic interactions in a more biologically complex environment than recombinant systems. While specific pharmacological studies on this compound using primary cell cultures are not extensively documented in publicly available literature, the use of rat forebrain homogenates is a standard approach for investigating the binding affinity of piperazine (B1678402) derivatives to various neuroreceptors. ofdt.frresearchgate.net This methodology is also utilized to assess enzyme inhibition. For instance, initial in vitro experiments with rat forebrain homogenates can be designed to characterize the potency and specificity of compounds as enzyme inhibitors. nih.gov
Human Enzyme and Microsomal Preparations (e.g., Human Liver Microsomal Extract, Human Cytochrome P450 Enzymes)
To understand the metabolic fate of this compound in humans, in vitro studies extensively use human-derived enzyme and microsomal preparations.
Human Liver Microsomal Extracts: The in vitro metabolism of this compound has been investigated using human liver microsomal extracts to identify potential metabolites. nih.gov These preparations contain a rich complement of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. Such studies have been instrumental in identifying the primary metabolic pathways of the compound.
Human Cytochrome P450 (CYP) Enzymes: To pinpoint the specific enzymes responsible for this compound metabolism, activity-screening studies are conducted with a panel of individual human CYP enzymes. For this compound, incubations were performed with the 10 most important human CYP isoforms. researchgate.net Research has identified that CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4 are involved in catalyzing its initial metabolic transformations, including N-oxide formation, N-demethylation, and O-demethylation. rsc.org The flavin-containing monooxygenase 3 (FMO3) has also been identified as contributing to the formation of this compound N-oxide, with a calculated contribution of 30%.
In Vivo Animal Models for Systemic Research (excluding behavioral effects)
In vivo animal models are essential for understanding the systemic metabolism and physiological effects of this compound in a whole-organism context.
Rodent Models (e.g., Rat, Mouse) for Metabolism Studies
Rats have been the primary rodent model for in vivo metabolism studies of this compound. Following administration of the compound to rats, urine is collected and analyzed to identify phase I and phase II metabolites. rsc.org These studies have successfully identified a range of metabolic products resulting from reactions such as hydrolysis of the amide bond, N-oxide formation, N- and O-demethylation, oxidation of the piperazine ring, and hydroxylation of the phenyl group. rsc.org Furthermore, conjugation reactions including N-acetylation, glucuronidation, and sulfation have been observed. rsc.org Comparative studies have shown that the metabolites formed in rats are consistent with those produced by human cytochrome P450 enzymes, suggesting that the rat is a suitable model for human metabolism of this compound. researchgate.net
Methodological Considerations for In Vivo Pharmacological Evaluations
While specific in vivo pharmacological studies on this compound (excluding behavioral effects) are limited, methodologies applied to similar new psychoactive substances provide a framework for such evaluations. For instance, studies on the atypical cathinone (B1664624) mephtetramine (B10765632) in mice detail methods for assessing physiological parameters. These include the non-invasive monitoring of respiratory rate by videotaping freely moving animals and analyzing the footage to count breath rates per minute. Such methods are crucial for identifying potential systemic effects of a substance on vital functions.
Theoretic Frameworks and Future Research Perspectives
Conceptual Models for Understanding Novel Psychoactive Substances (NPS) Pharmacology
The rapid emergence of hundreds of Novel Psychoactive Substances (NPS), including piperazine (B1678402) derivatives like Methoxypiperamide, presents significant challenges to public health and regulatory science. mdpi.commdpi.com To contextualize and guide research in this area, several conceptual models are employed. These frameworks help in classifying substances, predicting potential pharmacological actions, and prioritizing research efforts.
One pragmatic approach involves classifying NPS into broad groups based on their chemical structure and intended psychoactive effects, such as synthetic stimulants, cannabinoids, hallucinogens, or depressants. nih.gov this compound, a piperazine-class drug, falls within the synthetic stimulant category, structurally related to other psychoactive piperazines. ncats.iowikipedia.org This classification provides an initial hypothesis about its potential mechanisms of action, suggesting possible interactions with monoamine neurotransmitter systems, similar to other stimulants.
A more comprehensive public health framework considers the dynamic interplay between the availability of NPS, the motivations for their use, and the resulting health outcomes. oup.comnihr.ac.uk This model encourages research that looks beyond the molecule itself to understand the social and behavioral contexts of its use. For a substance like this compound, this framework would guide inquiries into why it might be synthesized and distributed as a "designer drug" and the user expectations associated with it. ncats.io
Furthermore, established quality-of-care models from healthcare research, such as the Donabedian framework (Structure-Process-Outcome), can be adapted to NPS pharmacology.
Structure refers to the fundamental chemical properties and the regulatory environment. For this compound, this includes its synthesis from 4-methoxybenzoyl chloride and 1-methylpiperazine (B117243), and its legal status. wikipedia.orgnih.gov
Process encompasses the drug's pharmacological and metabolic pathways. This involves studying its interactions with biological targets and how it is biotransformed in the body. nih.gov
Outcome relates to the substance's ultimate effects.
By applying these models, researchers can structure their investigations into this compound in a systematic way, moving from basic chemical understanding to complex pharmacological and public health questions.
Emerging Methodologies in Chemical Biology Relevant to this compound Research
The study of NPS like this compound is increasingly driven by sophisticated analytical and computational techniques that allow for rapid characterization and prediction of properties. researchgate.net
A foundational approach is the "synthesize, analyze, and metabolize (SAM)" protocol, which has been applied to this compound. nih.gov This involves the laboratory synthesis of the compound, its detailed characterization using a suite of analytical methods, and subsequent in vitro metabolism studies. nih.govresearchgate.net Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation. nih.govresearchgate.net
Mass Spectrometry (MS) , particularly coupled with chromatography (GC-MS and LC-MS), is essential for identifying the compound and its metabolites in various samples. nih.gov High-resolution mass spectrometry (HR-MS) variants like LC-Q/TOF provide high accuracy and sensitivity, which is crucial for distinguishing between closely related analogues in complex matrices. researchgate.netfrontiersin.org
Beyond empirical analysis, emerging computational methodologies are revolutionizing NPS research. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning algorithms to predict the biological activity of a compound based on its chemical structure. mdpi.com For this compound, QSAR models could be developed to forecast its potential affinity for various receptors and transporters, helping to prioritize which biological targets to investigate experimentally.
Artificial Intelligence (AI) and Deep Learning are being used to predict mass spectra from chemical structures. mdpi.com This is invaluable for forensic laboratories that may encounter a new substance like this compound for which no reference standard or spectral library exists. These AI tools can generate a predicted spectrum, which can then be compared against the experimental data from a seized sample for tentative identification. mdpi.com
These advanced methodologies in analytical and computational chemistry provide a powerful toolkit for accelerating the scientific understanding of this compound, from its basic structure to its potential pharmacological profile.
Unaddressed Research Questions and Directions for Future Inquiry in this compound Studies
Despite its identification and initial characterization over a decade ago, very little data exists about the specific pharmacology of this compound. ncats.iowikipedia.org This knowledge gap highlights several critical areas for future research.
Key unaddressed questions include:
Primary Molecular Targets: What are the primary protein targets of this compound in the central nervous system? While its structure suggests potential activity at monoamine transporters or receptors, detailed receptor binding and functional assays are needed to determine its specific pharmacological profile. Studies on analogues of other NPS like ketamine and phencyclidine, which have been profiled against a wide array of receptors (such as NMDA receptors and sigma receptors), provide a template for this type of investigation. nih.gov
Comprehensive Metabolic Profiling: Initial in vitro studies using human liver microsomes have provided a preliminary look at potential metabolites. nih.gov However, comprehensive in vivo studies are required to understand the full metabolic fate of the compound in a living organism. Identifying the major Phase I and Phase II metabolites is crucial for developing reliable methods for forensic and clinical analysis.
Structure-Activity Relationships (SAR): A systematic exploration of the SAR of the this compound scaffold is needed. How do modifications to the 4-methoxyphenyl (B3050149) group or the N-methylpiperazine ring alter its affinity and activity at its molecular targets? This research would not only clarify the pharmacology of this compound itself but also of potential future analogues.
Development of Reference Materials: The synthesis and characterization of certified reference standards for this compound and its major metabolites are essential for law enforcement, forensic toxicology, and the broader research community to ensure accurate identification and quantification. frontiersin.org
Longitudinal Studies: To understand the broader context of NPS use, cohort studies are needed to investigate patterns of use over time. nih.gov While excluding direct discussion of health effects, such studies can provide valuable data on the emergence, popularity, and decline of specific compounds like this compound within the larger NPS market.
Addressing these research questions through a concerted effort will be vital to moving this compound from a chemical entity with a name to a well-understood pharmacological agent.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying methoxypiperamide in biological samples?
this compound can be analyzed using low- and high-resolution mass spectrometry (MS), particularly desorption electrospray ionization (DESI-MS) for rapid screening . For metabolic studies, liquid chromatography coupled with high-resolution tandem MS (LC-HRMS/MS) is preferred due to its ability to resolve structural isomers and detect low-concentration metabolites. Meyer et al. (2015) validated this approach for toxicological detection, emphasizing collision-induced dissociation (CID) patterns to distinguish MeOP from structurally similar compounds .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for experimental reproducibility?
For research-grade synthesis, request peptide content analysis (via HPLC and MS) and specify impurity thresholds (<1% TFA residues for cell-based assays). Batch variability in solubility and purity can be minimized by standardizing reaction conditions (e.g., temperature, solvent ratios) and conducting post-synthesis quality control tailored to assay requirements (e.g., salt content analysis for electrophysiology studies) .
Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?
this compound undergoes hepatic metabolism via O-demethylation and hydroxylation, as identified in vitro using human liver microsomes. Researchers should account for metabolite interference in pharmacokinetic studies by incorporating metabolite-specific reference standards and using HRMS for untargeted metabolite profiling .
Advanced Research Questions
Q. How should researchers address contradictions in reported this compound receptor binding affinities across studies?
Discrepancies in binding data (e.g., σ receptor vs. 5-HT2A affinity) may arise from assay conditions (e.g., radioligand choice, buffer pH). To resolve conflicts, replicate experiments using standardized protocols (e.g., uniform cell lines, ligand concentrations) and apply statistical meta-analysis to pooled datasets. Cross-validate findings with orthogonal methods like functional cAMP assays or computational docking simulations .
Q. What mixed-methods approaches are suitable for studying this compound's neuropharmacological effects?
Combine quantitative electrophysiology (e.g., patch-clamp recordings of neuronal activity) with qualitative transcriptomic analysis (RNA-seq of dopamine-related genes). This dual approach clarifies mechanistic links between acute receptor modulation and long-term gene expression changes, as demonstrated in recent neuropsychopharmacology studies .
Q. How can FAIR data principles be applied to this compound research to enhance reproducibility?
- Findable : Deposit raw MS spectra and synthetic protocols in repositories like ChemSpider or Zenodo with persistent digital identifiers.
- Interoperable : Use standardized metadata templates (e.g., ISA-Tab) for analytical data.
- Reusable : Share compound characterization files (NMR, HRMS) in open-access formats (e.g., mzML for MS data) .
Methodological Guidance
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For small sample sizes, apply Bayesian hierarchical models to reduce uncertainty. Validate assumptions via residual analysis and bootstrap resampling, as detailed in Stojanovska et al. (2014) for analogous piperazine derivatives .
Q. How should researchers design controls to isolate this compound-specific effects in complex biological systems?
- Positive controls : Include known σ receptor agonists (e.g., (+)-Pentazocine) to benchmark assay sensitivity.
- Negative controls : Use enantiomerically pure inactive analogs (e.g., des-methyl this compound) to rule out nonspecific binding.
- Matrix controls : Spike blank biological matrices (plasma, brain homogenate) to quantify matrix effects in LC-MS workflows .
Data Interpretation & Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data points in this compound studies?
Q. How can researchers ethically reconcile conflicting interpretations of this compound’s psychoactive potential?
Disclose methodological limitations (e.g., in vitro vs. in vivo models) in discussion sections. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refocus research questions on understudied endpoints, such as long-term neuroadaptive changes versus acute behavioral effects .
Tables
Q. Table 1. Key Analytical Parameters for this compound Detection
| Technique | LOD (ng/mL) | LOQ (ng/mL) | Precision (% RSD) | Reference |
|---|---|---|---|---|
| LC-HRMS/MS | 0.1 | 0.3 | 4.2 | Meyer et al. (2015) |
| DESI-MS | 5.0 | 15.0 | 9.8 | Stojanovska et al. (2014) |
Q. Table 2. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Batch variability in synthesis | Pre-specify QC parameters for peptide content |
| Metabolite interference | Use stable isotope-labeled internal standards |
| Overinterpretation of in vitro data | Validate findings in translational models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
